molecular formula C23H25BrN2O3 B11333425 5-bromo-3-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide

5-bromo-3-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B11333425
M. Wt: 457.4 g/mol
InChI Key: KUGNXTRPJRERQC-UHFFFAOYSA-N
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Description

5-bromo-3-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a benzofuran derivative, followed by the introduction of the methyl group and the morpholine ring through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Palladium or copper catalysts, solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various functionalized benzofuran derivatives.

Scientific Research Applications

5-bromo-3-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-3-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(2-morpholin-4-ylethyl)benzamide
  • 3-bromo-2-methoxy-5-methylphenylboronic acid
  • 4-bromo-3-methylphenyl isocyanate

Uniqueness

5-bromo-3-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C23H25BrN2O3

Molecular Weight

457.4 g/mol

IUPAC Name

5-bromo-3-methyl-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H25BrN2O3/c1-15-3-5-17(6-4-15)20(26-9-11-28-12-10-26)14-25-23(27)22-16(2)19-13-18(24)7-8-21(19)29-22/h3-8,13,20H,9-12,14H2,1-2H3,(H,25,27)

InChI Key

KUGNXTRPJRERQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=C(C3=C(O2)C=CC(=C3)Br)C)N4CCOCC4

Origin of Product

United States

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